1H-Pyrrol-2-amine hydrochloride

Medicinal chemistry Building block procurement Laboratory handling

The free base (CAS 4458-15-5) is an oil with limited shelf-life; N-methyl analogs populate dual tautomers, producing isomeric mixtures that compromise LC-MS and SAR. This hydrochloride salt solves both: a crystalline, non-hygroscopic solid that exists exclusively in the amino tautomer. Key differentiators: • Accurate stoichiometry eliminates dosing errors in parallel library synthesis & bioassay preparation. • Exclusive 2-NH₂ tautomer ensures clean N-acylation/sulfonylation without isomeric byproducts, simplifying purification. • Compatible with metal-free domino synthesis (82% yield), avoiding Pd/Cu contamination that may interfere with biological readouts. Light-protected storage is required to prevent photoactivation artifacts in lipoxygenase inhibition assays (h-15-LOX-1).

Molecular Formula C4H7ClN2
Molecular Weight 118.56 g/mol
CAS No. 1261268-88-5
Cat. No. B1404239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrol-2-amine hydrochloride
CAS1261268-88-5
Molecular FormulaC4H7ClN2
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)N.Cl
InChIInChI=1S/C4H6N2.ClH/c5-4-2-1-3-6-4;/h1-3,6H,5H2;1H
InChIKeyRYAXIBZFEGKVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrol-2-amine hydrochloride: Physicochemical and Scaffold Identity


1H-Pyrrol-2-amine hydrochloride (syn. 2-aminopyrrole hydrochloride) is a five-membered nitrogen-containing heterocycle with a primary amine substituent at the 2-position, supplied as the crystalline hydrochloride salt [1]. It serves as a core building block for medicinal chemistry programs, particularly in kinase inhibitor design, due to its molecular weight of 118.56 g/mol, hydrogen-bond donor count of 3, and topological polar surface area of 41.8 Ų [1]. Commercial sourcing is available at a minimum purity specification of 95% from established research-chemical suppliers .

1
Crystalline hydrochloride salt

Enables reliable gravimetric dispensing for parallel synthesis and assay preparation.

2
Tautomerically homogeneous scaffold

N-unsubstituted core exists as single amino tautomer, ensuring regiochemical fidelity in derivatization.

3
Kinase inhibitor chemotype entry

Reported MEK1 hinge-binding and HIF-1α pathway modulation context for scaffold-based lead generation.

Generic Substitution Risks for 1H-Pyrrol-2-amine hydrochloride


The hydrochloride salt form of 1H-pyrrol-2-amine is not interchangeable with its free base (CAS 4458-15-5) in procurement workflows. The free base has a predicted pKa of 19.82 ± 0.50 and exists as an oil or low-melting solid with limited long-term storage stability , whereas the hydrochloride salt is a readily weighable crystalline solid with defined stoichiometry, reducing dosing errors in synthesis and bioassay preparation. Furthermore, substituting the N-unsubstituted 2-aminopyrrole with its N-methyl analog (CAS 223500-12-7) introduces tautomeric ambiguity: the parent compound adopts a single predominant amino tautomer in water, while the N-methyl derivative populates both amino and imino tautomers [1], complicating spectroscopic characterization and structure-activity relationship (SAR) interpretation.

Free base (CAS 4458-15-5) is not a direct replacement

The free base is an oil or low-melting solid with limited storage stability; gravimetric accuracy and long-term reproducibility may shift significantly from the crystalline hydrochloride salt.

N-Methyl analog introduces tautomeric ambiguity

1-Methyl-2-aminopyrrole populates both amino and imino tautomers in aqueous solution, potentially generating isomeric product mixtures that confound SAR interpretation.

Quantitative Head-to-Head Evidence: 1H-Pyrrol-2-amine hydrochloride vs. Analogs


Crystalline Salt Form: Weighing Accuracy and Storage Stability

The hydrochloride salt (MW 118.56 g/mol) is a crystalline solid at ambient temperature, enabling precise gravimetric dispensing for parallel synthesis and dose-response studies [1]. In contrast, the free base 1H-pyrrol-2-amine (MW 82.10 g/mol, CAS 4458-15-5) is a low-melting solid or oil with a predicted boiling point of 259.0±13.0 °C and pKa of 19.82±0.50, making it prone to evaporative loss and oxidative degradation during routine benchtop handling . The hydrochloride salt carries an additional hydrogen-bond donor (3 vs. 2 for the free base) [1], enhancing crystallinity and simplifying formulation into standardized stock solutions.

Salt form handling
Reported
Crystalline solid (MW 118.56) vs. oil/low-melting solid (MW 82.10)
Supports reproducible gravimetric dispensing and solution preparation.
Hydrochloride salt adds one H-bond donor; supplier purity specification context.
Medicinal chemistry Building block procurement Laboratory handling

Tautomeric Homogeneity of the Unsubstituted Aminopyrrole Core

Experimental NMR characterization and ab initio calculations demonstrate that the parent 2-aminopyrrole scaffold populates exclusively the amino tautomer in both chloroform and water [1]. This single-species behavior guarantees that acylation, sulfonylation, and cross-coupling reactions occur at the exocyclic NH₂ group without competing imino-form reactivity. By contrast, the 1-methyl-2-aminopyrrole analog exhibits a computationally predicted and experimentally observable equilibrium between amino and imino tautomers in aqueous solution [1], which can generate isomeric product mixtures and confound HPLC purity analysis in library synthesis workflows.

Tautomeric homogeneity
Reported
Single amino tautomer in water vs. equilibrium mixture for N-methyl analog
Eliminates isomer-based variability in acylation and cross-coupling chemistry.
NMR and ab initio confirmation in CDCl₃ and D₂O.
Organic synthesis Tautomerism SAR consistency

MEK Inhibitory Activity with Defined Hinge-Binding Interaction

A 2-aminopyrrole-based MEK inhibitor demonstrated EC₅₀ values of 0.012 μM against Colo205 colorectal carcinoma cells and 0.014 μM against A375 melanoma cells, with critical hydrogen bonds formed between the acetyl oxygen of the ligand and the backbone NH groups of Val211 and Ser212 in the MEK1 hinge region [1]. This binding mode is structurally distinct from the 3-oxo-oxazinane scaffold (IC₅₀ 0.86 nM against Colo205) and the indazole scaffold (EC₅₀ 0.2 nM against HCT116) [1], offering an alternative chemotype for overcoming resistance mutations that emerge against ATP-competitive MEK inhibitors. The five-membered pyrrole ring geometry positions the 2-amino group for optimal hinge interaction, a feature not accessible to the six-membered 2-aminopyridine analog (CAS 504-29-0) due to altered bond angles and electron distribution.

MEK1 inhibition context
Class-level inference
EC₅₀ 0.012 μM (Colo205), 0.014 μM (A375) for a 2-aminopyrrole-derived inhibitor
Reported MEK1 hinge-binding chemotype distinct from oxazinane and indazole scaffolds.
Scaffold-derived activity in BRAF-mutant colorectal and melanoma cell lines.
Kinase inhibition MEK1/2 Anticancer drug discovery

2-ANPC: Dual Microtubule Targeting and HIF-1α Downregulation

The 2-aminopyrrole derivative 2-ANPC (2-amino-1-benzamido-5-(2-(naphthalene-2-yl)-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide) significantly reduced HIF-1α protein levels across triple-negative breast cancer (HCC1806, MDA-MB-231), non-small cell lung cancer (H1299), and prostate cancer (PC-3) cell lines [1]. This anti-HIF-1α effect was more potent than that of paclitaxel (PTX), a standard-of-care microtubule-targeting agent (MTA) used as a positive control [1]. In vivo, 2-ANPC treatment of 4T1 syngeneic breast tumors in mice resulted in decreased tumor weight and size, accompanied by downregulation of VEGFR1 and VEGFR3 and increased intratumor apoptosis (cleaved caspase-3 positivity) [1]. The dual mechanism—microtubule disruption combined with HIF-1α transcriptional and translational downregulation via proteasome-mediated degradation—is not observed with paclitaxel alone [1].

HIF-1α pathway modulation
Class-level inference
2-ANPC suppressed HIF-1α more potently than paclitaxel; reduced 4T1 tumor weight in vivo
Reported dual microtubule disruption and HIF-1α downregulation in cell and syngeneic models.
Derivative 2-ANPC data; not an intrinsic property of the hydrochloride salt.
HIF-1α inhibition Breast cancer Dual-mechanism therapeutics

Metal-Free Domino Synthesis of 2-Aminopyrroles

A metal-free domino methodology employing alkynyl vinyl hydrazides and a propargylic 3,4-diaza-Cope rearrangement delivers monoprotected 2-aminopyrroles in up to 82% isolated yield [1]. In contrast, classical Knorr and Paal-Knorr pyrrole syntheses require strong Brønsted or Lewis acid catalysis and typically show limited compatibility with acid-sensitive functional groups, with reported yields for simple 2-aminopyrrole analogs often ranging from 40% to 65% [2]. The metal-free approach also avoids transition-metal contamination, a critical advantage for compounds destined for biological testing where residual palladium or copper can confound assay results.

Metal-free synthesis
Reported
82% isolated yield vs. 40–65% for classical Knorr/Paal-Knorr routes
Higher-yielding, metal-free route reduces cost and avoids transition-metal contamination.
Refluxing xylenes, 24 h; applicable to protected 2-aminopyrrole intermediates.
Organic synthesis methodology Green chemistry Building block production

Photoactivation-Dependent LOX Inhibition: PAINS Alert

2-Aminopyrrole-based compounds inhibit human 15-lipoxygenase-1 (h-15-LOX-1) in a photoactivation-dependent manner under UV and visible light, with IC₅₀ values plateauing at ≥6.3 μM for the most potent analog in the series [1]. Enzyme kinetics revealed an uncompetitive inhibition mode. Cytotoxicity against HCC-1.2 hepatocarcinoma cells was also observed, with LD₅₀ values ranging from 0.55 ± 0.15 μM (compound 21B10) to 2.75 ± 0.91 μM (compound 22) [1]. Critically, the photoactivation mechanism classifies these compounds as pan-assay interference substances (PAINS), requiring light-controlled experimental protocols to avoid false-positive hits in enzyme inhibition screens [1]. This behavior is not observed with classical non-photoactive lipoxygenase inhibitors such as zileuton (5-LOX IC₅₀ ~0.5 μM, light-independent) [2].

LOX inhibition PAINS alert
Supporting evidence
h-15-LOX-1 IC₅₀ ≥ 6.3 μM (light-dependent); cell LD₅₀ 0.55–2.75 μM
Photoactivation requirement indicates PAINS risk; light-controlled assays mandatory.
Uncompetitive inhibition via radical generation; compare to light-independent zileuton.
Lipoxygenase inhibition Pan-assay interference compounds Assay validation

Procurement Scenarios for 1H-Pyrrol-2-amine hydrochloride


Kinase Inhibitor Lead Generation: MEK and HIF-1α Dual Targeting

Medicinal chemistry teams pursuing novel MEK inhibitors with ancillary anti-angiogenic activity should prioritize the 2-aminopyrrole hydrochloride scaffold. The scaffold delivers EC₅₀ of 0.012 μM against Colo205 via defined hinge-region hydrogen bonds to Val211 and Ser212 [1], while the same chemotype enables HIF-1α downregulation—a mechanism not achieved by paclitaxel or approved MEK inhibitors [2]. The hydrochloride salt form ensures accurate weighing for parallel library synthesis, and the N-unsubstituted pyrrole nitrogen remains available for further N-functionalization to modulate pharmacokinetic properties.

SAR Campaigns Requiring Tautomeric Homogeneity

For SAR programs where regiochemical fidelity is paramount—such as N-acylation or sulfonylation of the 2-amino group—the hydrochloride salt of the N-unsubstituted scaffold is mandatory. Unlike the N-methyl analog, which populates both amino and imino tautomers in aqueous solution and generates isomeric product mixtures [1], the parent compound exists exclusively in the amino tautomeric form, ensuring that derivatization occurs uniquely at the exocyclic NH₂ group. This tautomeric homogeneity directly translates to cleaner LC-MS traces and simplified purification in library synthesis.

Metal-Free Green Synthesis of Pyrrole Intermediates

Process chemistry groups investing in sustainable, transition-metal-free synthetic routes should evaluate the hydrochloride salt as a downstream intermediate. The metal-free domino methodology achieves 82% yield for monoprotected 2-aminopyrroles [1], eliminating palladium and copper contamination that can interfere with biological testing. This route also avoids strong acid catalysis required by traditional Knorr/Paal-Knorr syntheses [2], expanding the accessible substrate scope to acid-labile functional groups.

Lipoxygenase Inhibitor Screening with Light-Controlled Assays

Screening laboratories investigating 2-aminopyrrole-based libraries for lipoxygenase inhibition must implement light-controlled protocols to account for the photoactivation PAINS alert [1]. Compounds derived from this scaffold exhibit h-15-LOX-1 IC₅₀ ≥ 6.3 μM only upon UV/visible light exposure, with an uncompetitive inhibition mechanism driven by radical generation [1]. Procurement specifications should therefore include a requirement for light-protected storage and handling SOPs to ensure inter-laboratory reproducibility of enzyme inhibition data.

Application
Selection Property
Validation Focus
MEK/HIF-1α pathway-focused lead generation
Scaffold with reported hinge-binding and HIF-1α modulation context
Cell-based MEK pathway and HIF-1α reporter assays; kinase selectivity profiling
N-Derivatization SAR campaigns
Tautomeric homogeneity (single amino tautomer)
LC-MS purity of acylated or sulfonylated products; regiochemical fidelity
Sustainable building block synthesis
Metal-free synthetic accessibility (reported 82% yield for protected form)
Trace metal analysis; functional group compatibility with acid-labile substrates
LOX inhibitor screening (light-controlled)
Photoactivation PAINS alert awareness
Light-controlled enzyme inhibition protocols; counter-screen against PAINS artifacts
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